molecular formula C18H17ClN2O3S B5118338 2-(4-chloro-2-methylphenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide

2-(4-chloro-2-methylphenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide

Cat. No. B5118338
M. Wt: 376.9 g/mol
InChI Key: CMUSTTDSLJAQQZ-UHFFFAOYSA-N
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Description

2-(4-chloro-2-methylphenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a synthetic compound that is commonly referred to as a benzothiazole derivative. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The exact mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways and cellular processes. For example, this compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
2-(4-chloro-2-methylphenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide has been found to exhibit a wide range of biochemical and physiological effects. For example, this compound has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and scavenge free radicals. Additionally, it has been found to modulate various signaling pathways and cellular processes, which may contribute to its therapeutic properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-chloro-2-methylphenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide in laboratory experiments is its wide range of biological activities. This compound has been found to exhibit anticancer, anti-inflammatory, and antioxidant properties, which make it a versatile tool for studying various biological processes. However, one of the limitations of using this compound is its complex synthesis process, which may make it difficult to obtain in large quantities.

Future Directions

There are several future directions for research on 2-(4-chloro-2-methylphenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide. One potential avenue of research is to further investigate its anticancer properties, particularly against breast cancer cells. Additionally, more research is needed to fully understand the mechanism of action of this compound and how it modulates various cellular processes. Finally, future studies may explore the potential of this compound as a therapeutic agent for various inflammatory disorders.

Synthesis Methods

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide involves a multi-step process that requires the use of various reagents and catalysts. The exact method of synthesis may vary depending on the specific application and desired properties of the compound.

Scientific Research Applications

2-(4-chloro-2-methylphenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer properties, particularly against breast cancer cells. Additionally, this compound has been shown to possess anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various inflammatory disorders.

properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3S/c1-10-8-12(19)4-7-15(10)24-11(2)17(22)21-18-20-14-6-5-13(23-3)9-16(14)25-18/h4-9,11H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMUSTTDSLJAQQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chloro-2-methylphenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide

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